
Ethyl methyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a phenylene ring, which is further connected to prop-2-enoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 1,4-phenylenedipropanoic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
1,4-Phenylenedipropanoic acid+Ethanol+MethanolH2SO4Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate)+Water
Industrial Production Methods
In an industrial setting, the production of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
化学反応の分析
Types of Reactions
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major products are 1,4-phenylenedipropanoic acid derivatives.
Reduction: The major products are 1,4-phenylenedipropanol derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
科学的研究の応用
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) depends on its chemical reactivity and the specific reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The phenylene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
類似化合物との比較
Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be compared with other similar compounds such as:
Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with methyl groups instead of ethyl groups.
Ethyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with ethyl groups instead of methyl groups.
Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with both ester groups being methyl esters.
The uniqueness of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its mixed ester groups, which can provide different reactivity and properties compared to compounds with only one type of ester group.
特性
CAS番号 |
102801-00-3 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
methyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H16O4/c1-3-19-15(17)11-9-13-6-4-12(5-7-13)8-10-14(16)18-2/h4-11H,3H2,1-2H3 |
InChIキー |
ZODYGJLPEGDXPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


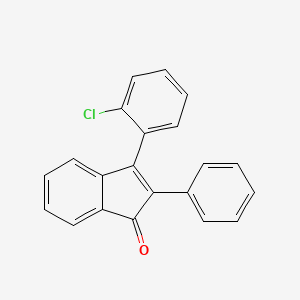
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
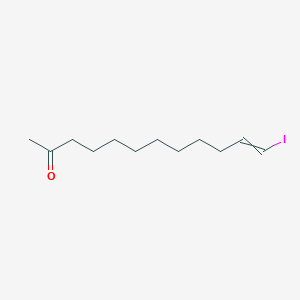
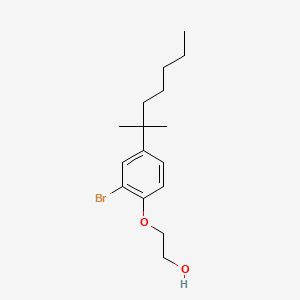
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
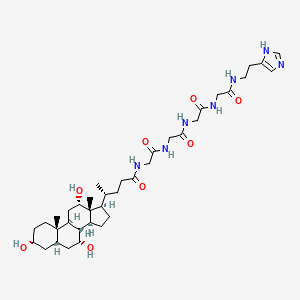
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
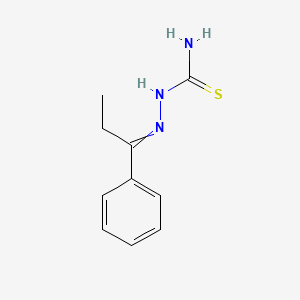

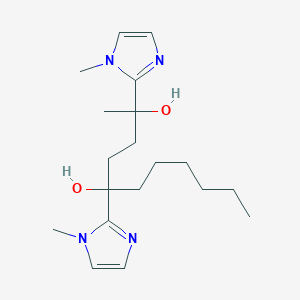
![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)

